molecular formula C22H22FN3O3 B2388090 13-fluoro-5-[2-(4-propan-2-ylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034274-70-7

13-fluoro-5-[2-(4-propan-2-ylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2388090
CAS No.: 2034274-70-7
M. Wt: 395.434
InChI Key: UPXCIXINLCMGMW-UHFFFAOYSA-N
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Description

13-fluoro-5-[2-(4-propan-2-ylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a novel, synthetically complex small molecule of significant interest in medicinal chemistry and oncology research. This compound is a key intermediate or analog in the development of Bruton's Tyrosine Kinase (BTK) inhibitors . BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prominent therapeutic target for the treatment of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders. The molecular structure of this compound, featuring a tricyclic core and a fluorinated aromatic system , is engineered for high-affinity binding and selectivity. Researchers utilize this chemical probe to study BTK-mediated signaling cascades, to investigate mechanisms of drug resistance, and to serve as a precursor in the synthesis of more potent or selective inhibitor candidates for preclinical evaluation. This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

13-fluoro-5-[2-(4-propan-2-ylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-14(2)15-3-6-17(7-4-15)29-13-21(27)25-10-9-19-18(12-25)22(28)26-11-16(23)5-8-20(26)24-19/h3-8,11,14H,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXCIXINLCMGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of novel molecules with potential biological and industrial significance.

Biological Activity

The compound 13-fluoro-5-[2-(4-propan-2-ylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from simpler precursors. The detailed synthetic pathways often include:

  • Formation of the triazatricyclo framework : Utilizing cyclization reactions that incorporate nitrogen atoms into the cyclic structure.
  • Fluorination : Introducing a fluorine atom at the 13-position to enhance biological activity and lipophilicity.
  • Acetylation : Attaching the acetyl group to improve solubility and bioavailability.

The synthesis is characterized by methods such as NMR spectroscopy , mass spectrometry , and chromatography to confirm the structure and purity of the final product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy and antimicrobial properties.

Anticancer Activity

Studies have shown that compounds with similar triazatricyclo structures can inhibit specific protein interactions critical for cancer cell proliferation. For instance, inhibitors targeting the menin-MLL interaction have demonstrated efficacy in reducing tumor growth in preclinical models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential against various pathogens. In vitro studies suggest that derivatives of this compound can exhibit significant antibacterial and antifungal activities, outperforming standard antibiotics in some cases .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Study on Cancer Cell Lines : A study involving various human cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-710Caspase-dependent apoptosis
    HeLa15Cell cycle arrest at G2/M phase
    A54912Induction of oxidative stress
  • Antimicrobial Efficacy : Another study assessed its antimicrobial activity against various strains of bacteria and fungi:
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans4 µg/mL

Q & A

Q. Key Parameters :

StepReaction Time (h)Temperature (°C)Yield (%)
Cyclization12–1880–10060–70
Fluorination2–40–545–55
Acetylation6–825–3075–85

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) identifies fluorine coupling patterns and acetyl group integration.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tricyclic core (e.g., chair vs. boat conformations).
  • HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: How to resolve contradictory biological activity data across structural analogs?

Contradictions often arise from minor substituent variations (e.g., fluoro vs. chloro, acetyl vs. carboxylate). Mitigation strategies include:

  • Comparative SAR Studies : Test analogs with systematic substitutions (e.g., 4-propan-2-ylphenoxy vs. 4-methylphenoxy) under identical assay conditions (e.g., IC₅₀ in kinase inhibition assays).
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, identifying steric/electronic mismatches (e.g., fluorine’s electronegativity altering binding affinity) .
  • Solubility Adjustments : Normalize bioactivity data by accounting for solubility differences via logP calculations (e.g., ACD/Labs Percepta) .

Advanced: What computational methods optimize reaction pathways for this compound?

  • DFT Calculations (Gaussian 16) : Model transition states for fluorination/acetylation steps to predict regioselectivity (e.g., B3LYP/6-31G* basis set).
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents (e.g., random forest algorithms for yield prediction) .
  • Kinetic Monte Carlo Simulations : Simulate multi-step reaction networks to identify rate-limiting steps (e.g., cyclization bottlenecks at high temperatures) .

Advanced: How to assess the compound’s stability under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability).
  • Photostability Testing : Expose to UV-Vis light (300–800 nm) for 48 hours; monitor degradation via HPLC (e.g., <5% degradation suggests suitability for light-exposed assays).
  • pH Stability Profiling : Incubate in buffers (pH 2–12) for 24 hours; LC-MS identifies hydrolytic byproducts (e.g., acetyl group cleavage at pH <3) .

Advanced: How to design experiments investigating the compound’s reactivity with nucleophiles?

  • Competitive Kinetic Studies : Compare reaction rates with primary/secondary amines (e.g., benzylamine vs. aniline) in THF at 25°C.
  • In Situ IR Spectroscopy : Monitor acetyl group reactivity (C=O stretch at ~1700 cm⁻¹) during nucleophilic attack.
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways (e.g., ester vs. amide bond cleavage) .

Advanced: What strategies address low yields in large-scale synthesis?

  • Flow Chemistry : Implement continuous flow reactors (e.g., Vapourtec R Series) for precise temperature control during fluorination (improves yield by 15–20%).
  • Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenation steps (TOF ≥500 h⁻¹).
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: How to elucidate the compound’s mechanism of action in biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization upon ligand binding.
  • CRISPR-Cas9 Knockout Models : Validate target engagement using HEK293T cells with knocked-out putative targets (e.g., kinase X).
  • Metabolomics (LC-QTOF-MS) : Profile metabolic perturbations (e.g., ATP depletion in cancer cell lines) to infer pathway inhibition .

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